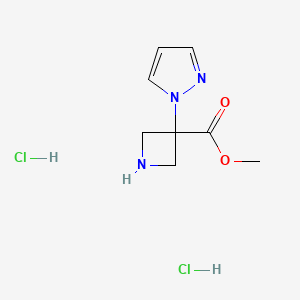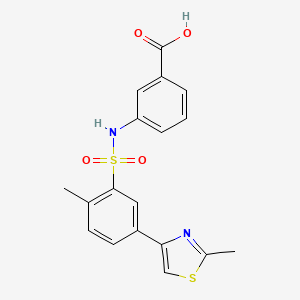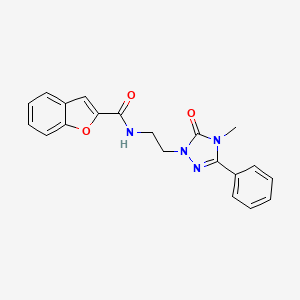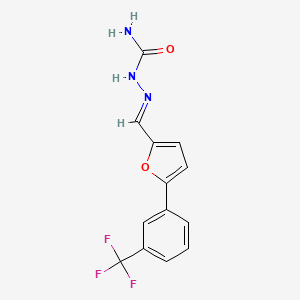![molecular formula C17H16FNO3 B2791614 2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid CAS No. 1182273-32-0](/img/structure/B2791614.png)
2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid, commonly known as FMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. FMA is a derivative of 4-fluoroacetanilide, which has been used as an analgesic and antipyretic agent in the past. However, FMA has been found to have unique properties that make it a promising candidate for various research applications.
Mécanisme D'action
The mechanism of action of FMA is not fully understood. However, it is believed that FMA inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FMA has also been found to upregulate the expression of certain genes that are involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
FMA has been found to have various biochemical and physiological effects. FMA has been found to induce cell cycle arrest and apoptosis in cancer cells. FMA has also been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. FMA has been found to have anti-inflammatory and analgesic effects as well.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FMA is its potential as a cancer therapeutic agent. FMA has been found to inhibit the growth of various cancer cells, making it a promising candidate for cancer treatment. However, one of the limitations of FMA is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on FMA. One potential direction is to investigate the mechanism of action of FMA in more detail. Another potential direction is to investigate the potential of FMA as a therapeutic agent for other diseases, such as inflammatory diseases. Additionally, research could be done to improve the solubility of FMA, making it easier to administer in vivo.
Méthodes De Synthèse
FMA can be synthesized through a series of chemical reactions starting from 4-fluoroacetanilide. The first step involves the reaction of 4-fluoroacetanilide with acetic anhydride to form N-acetyl-4-fluoroacetanilide. This intermediate is then reacted with benzyl bromide to form N-benzyl-4-fluoroacetanilide. The final step involves the reaction of N-benzyl-4-fluoroacetanilide with bromoacetic acid to form FMA.
Applications De Recherche Scientifique
FMA has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of FMA is in the field of cancer research. FMA has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. FMA achieves this by inducing apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-[4-[acetyl-[(4-fluorophenyl)methyl]amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO3/c1-12(20)19(11-14-2-6-15(18)7-3-14)16-8-4-13(5-9-16)10-17(21)22/h2-9H,10-11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFVASFSMDSDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)F)C2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{N-[(4-fluorophenyl)methyl]acetamido}phenyl)aceticacid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

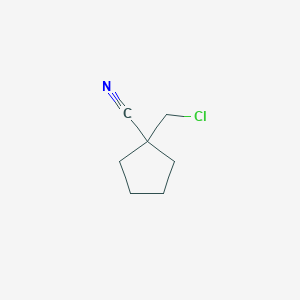
![ethyl 3-cyano-2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2791533.png)



![4-{[4-(3-Methylphenyl)piperazin-1-yl]methyl}aniline](/img/structure/B2791539.png)

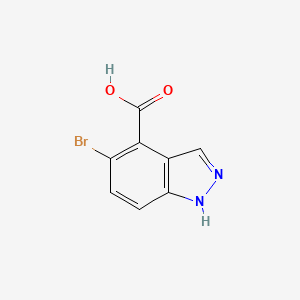
![4-Amino-1,2-dimethyl-5-[(1-methyl-1H-imidazol-3-ium-3-yl)methyl]pyrimidin-1-ium diperchlorate](/img/structure/B2791545.png)

